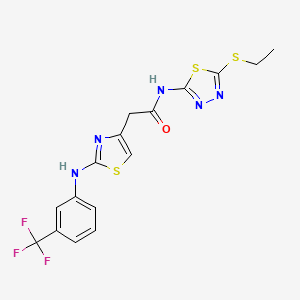![molecular formula C17H16ClN3O3S B2769709 5-chloro-2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide CAS No. 1903689-45-1](/img/structure/B2769709.png)
5-chloro-2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide is an organic compound notable for its complex structure, which includes both benzamide and pyrimidine moieties. Its diverse chemical properties make it a subject of interest across various fields, including medicinal chemistry, organic synthesis, and biochemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide typically involves multi-step processes. One common method begins with the preparation of the benzamide derivative via acylation reactions, followed by the introduction of the methoxy group through methylation reactions. The pyrimidine ring is constructed through cyclization reactions involving appropriate thioamide intermediates.
Industrial Production Methods
For industrial-scale production, the processes are optimized to improve yield and reduce costs. This often involves using readily available starting materials, catalysts to accelerate reactions, and refining purification techniques to isolate the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
Oxidation: This compound can undergo oxidation reactions, particularly at the thieno and pyrimidine rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions primarily affect the nitro or carbonyl groups within the structure.
Substitution: The aromatic ring allows for electrophilic aromatic substitution, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Using reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Employing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Utilizing halogenating agents or nitrating mixtures under controlled temperatures.
Major Products Formed
The major products depend on the reaction type: oxidation yields oxidized derivatives, reduction leads to reduced forms, and substitution results in various substituted benzamides.
Applications De Recherche Scientifique
5-Chloro-2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide finds applications in:
Chemistry: As a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Serving as a probe to study enzyme-substrate interactions, given its structural complexity.
Medicine: Potentially used in drug design and development due to its bioactive core, which may interact with biological targets.
Industry: Applied in developing new materials or as a reference compound in analytical chemistry.
Mécanisme D'action
The mechanism by which the compound exerts its effects involves:
Interaction with specific molecular targets such as enzymes or receptors.
The aromatic rings and functional groups can engage in hydrogen bonding, hydrophobic interactions, and Van der Waals forces.
Pathways like signal transduction or metabolic processes might be influenced by the compound's binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide: Lacks the chloro group, which can affect its reactivity and interaction profile.
5-chloro-2-methoxybenzamide: Lacks the pyrimidine moiety, altering its biological activity.
2-methyl-4-oxothieno[2,3-d]pyrimidine-3(4H)-yl derivatives: Similar core structure but different substituents affecting their properties.
Highlighting Uniqueness
The unique combination of benzamide and pyrimidine in 5-chloro-2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide makes it distinctive for both chemical reactivity and potential bioactivity, setting it apart from other similar compounds.
This compound stands as a versatile tool for researchers across various scientific disciplines, reflecting the interplay between structure and function in organic chemistry.
Propriétés
IUPAC Name |
5-chloro-2-methoxy-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S/c1-10-20-16-12(5-8-25-16)17(23)21(10)7-6-19-15(22)13-9-11(18)3-4-14(13)24-2/h3-5,8-9H,6-7H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMIKLRRINGZKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
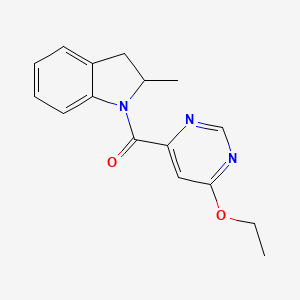
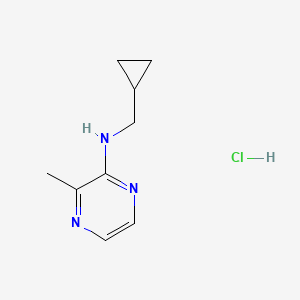
![2-[(3-Bromobenzoyl)amino]acetic acid](/img/structure/B2769630.png)
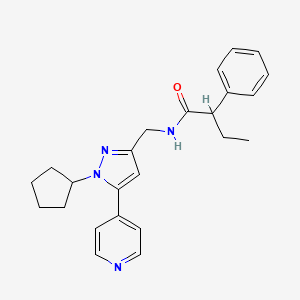
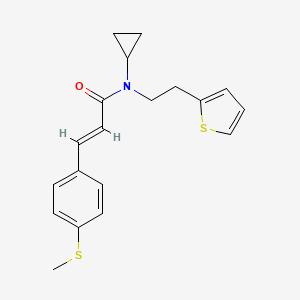
![2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2769633.png)
![Ethyl 2-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate](/img/structure/B2769635.png)
![2,3-Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B2769636.png)
![2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-6-nitro-1,3-benzothiazole](/img/structure/B2769637.png)

![tert-butyl 3-methyl-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine-1-carboxylate](/img/structure/B2769640.png)
![2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2769641.png)
